REACTION_SMILES
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[CH2:21]([CH2:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1)[NH2:29].[NH2:1][c:2]1[n:3][c:4]([CH2:19][CH3:20])[c:5](-[c:9]2[cH:10][c:11]([N+:16](=[O:17])[O-:18])[c:12]([Cl:15])[cH:13][cH:14]2)[c:6]([NH2:8])[n:7]1>>[NH2:1][c:2]1[n:3][c:4]([CH2:19][CH3:20])[c:5](-[c:9]2[cH:10][c:11]([N+:16](=[O:17])[O-:18])[c:12]([NH:29][CH2:21][CH2:22][c:23]3[cH:24][cH:25][cH:26][cH:27][cH:28]3)[cH:13][cH:14]2)[c:6]([NH2:8])[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1nc(N)nc(N)c1-c1ccc(Cl)c([N+](=O)[O-])c1
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Name
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Type
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product
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Smiles
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CCc1nc(N)nc(N)c1-c1ccc(NCCc2ccccc2)c([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |